1h-Indole-2,3-dione-4-carboxamide
CAS No.:
Cat. No.: VC13994828
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 2,3-dioxo-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C9H6N2O3/c10-8(13)4-2-1-3-5-6(4)7(12)9(14)11-5/h1-3H,(H2,10,13)(H,11,12,14) |
| Standard InChI Key | NAQGZLOWJPKUEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
1H-Indole-2,3-dione-4-carboxamide features a bicyclic indole backbone fused with a dione (two ketone groups) at positions 2 and 3, complemented by a carboxamide (-CONH) substituent at position 4. The indole system’s planar aromaticity facilitates π-π stacking interactions, while the electron-withdrawing dione and carboxamide groups introduce polarity, influencing solubility and binding affinities. The compound’s IUPAC name, 2,3-dioxo-1H-indole-4-carboxamide, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 2,3-dioxo-1H-indole-4-carboxamide |
| InChI Key | NAQGZLOWJPKUEQ-UHFFFAOYSA-N |
| Canonical SMILES | O=C(N)C1=C2C(=O)C(=O)NC2=CC=C1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for confirming the compound’s structure. The -NMR spectrum typically reveals aromatic protons in the 7.0–8.0 ppm range, with distinct peaks for the amide NH group (~6.5 ppm) and ketone carbonyls (~170–180 ppm in -NMR). High-resolution MS data align with the molecular ion peak at m/z 190.16, corroborating the molecular formula.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 1H-Indole-2,3-dione-4-carboxamide often begins with isatin (1H-Indole-2,3-dione), a commercially available precursor . Introducing the carboxamide group at position 4 typically involves:
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Nitration: Selective nitration of isatin at position 4 using nitric acid-sulfuric acid mixtures.
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Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation (e.g., H, Pd/C).
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Carboxamide Formation: Reaction with acylating agents (e.g., acetic anhydride) or direct coupling with carboxylic acids using coupling reagents like EDC/HOBt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO/HSO, 0–5°C, 2h | 65–70 |
| Reduction | H (1 atm), 10% Pd/C, EtOH, 25°C | 85–90 |
| Acylation | AcO, pyridine, reflux, 4h | 75–80 |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions to enhance efficiency. For instance, ball-milling isatin with urea derivatives under basic conditions achieves carboxamide formation in ≤1 hour with yields exceeding 80%. These methods reduce waste and energy consumption, aligning with sustainable chemistry principles.
Biological Activities and Mechanisms
Antiproliferative Effects in Oncology
1H-Indole-2,3-dione-4-carboxamide exhibits potent activity against multiple cancer cell lines. Mechanistic studies suggest:
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Cell Cycle Arrest: Induction of G/M phase arrest in breast cancer (MCF-7) and cervical cancer (HeLa) cells, linked to cyclin-dependent kinase (CDK) inhibition.
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Apoptosis Activation: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 in lung adenocarcinoma (A549) models.
Table 3: In Vitro Anticancer Activity
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | G/M arrest, CDK inhibition |
| A549 | 15.0 | Bax/Bcl-2 modulation |
| HeLa | 10.0 | Caspase-3 activation |
Antimicrobial and Antifungal Properties
The compound’s broad-spectrum efficacy against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL) stems from membrane disruption and inhibition of microbial DNA gyrase. Structural analogs with electron-withdrawing substituents show enhanced activity, underscoring the role of the carboxamide group in target binding.
Applications in Drug Discovery and Development
Lead Compound Optimization
Medicinal chemists leverage the compound’s scaffold to develop derivatives with improved pharmacokinetic profiles. For example:
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Prodrug Strategies: Esterification of the carboxamide group enhances oral bioavailability.
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Hybrid Molecules: Conjugation with known anticancer agents (e.g., doxorubicin) via biodegradable linkers reduces systemic toxicity.
Computational Modeling Insights
Docking studies reveal strong interactions with therapeutic targets:
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EGFR Kinase: The carboxamide group forms hydrogen bonds with Thr830 and Asp831 in the ATP-binding pocket (binding energy = −9.2 kcal/mol).
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Topoisomerase II: π-Stacking with DNA base pairs and coordination with Mg ions explain topoisomerase inhibition.
Comparative Analysis with Related Indole Derivatives
Isatin (1H-Indole-2,3-dione)
The parent compound, isatin, lacks the 4-carboxamide group and demonstrates weaker anticancer activity (e.g., IC = 50 μM in MCF-7 cells) . The addition of the carboxamide moiety enhances target affinity and solubility, highlighting structure-activity relationship (SAR) insights.
1-(4-Fluorobenzyl)-1H-Indole-2,3-dione
This fluorinated analog, while structurally distinct, shares the dione motif but exhibits divergent biological effects due to the fluorobenzyl group’s lipophilicity. Such comparisons underscore the carboxamide’s critical role in modulating 1H-Indole-2,3-dione-4-carboxamide’s pharmacological profile.
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